4-Hydroxy-2-(cyclopentyl)pyrimidine
Overview
Description
4-Hydroxy-2-(cyclopentyl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, a solution of 4-chloro-7H-Pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate in absolute ethanol was heated under reflux for 7 hours . The progress of the reaction was monitored using thin-layer chromatography (TLC) .Molecular Structure Analysis
Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases. They are an integral part of DNA and RNA and impart diverse pharmacological properties .Chemical Reactions Analysis
The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated . In the first step of the synthetic approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained .Scientific Research Applications
Antiviral Activity
4-Hydroxy-2-(cyclopentyl)pyrimidine derivatives have been explored for their potential in combating influenza virus. Hisaki et al. (1999) discovered that cyclobutyl and cyclopentyl groups introduced to the beta-position of the aminoalkyl group, especially when substituted by a phenylalkyl group at the 3'-position, resulted in compounds with significant antiviral potency against both Type A and B influenza viruses (Hisaki et al., 1999).
Synthesis of Biologically Active Compounds
Sugimoto et al. (1979) investigated the synthesis of pyrimidines with an amino acid residue at the 2-position. This research highlights the importance of pyrimidine derivatives in the development of new bioactive compounds (Sugimoto et al., 1979).
DNA Repair Mechanisms
Research by Sancar (1994) into DNA photolyase, an enzyme repairing DNA damage caused by UV radiation, demonstrates the role of pyrimidine derivatives in biological repair processes. This enzyme uses the energy of visible light to repair DNA photoproducts induced by UV radiation, involving cyclobutane pyrimidine dimers (Sancar, 1994).
Antitumor Activity
Choi et al. (2012) studied fluorocyclopentenyl-pyrimidines, finding that certain derivatives demonstrated potent antitumor activity in cell lines and animal models. This research indicates the potential of pyrimidine derivatives in cancer treatment (Choi et al., 2012).
Metabolism in Microorganisms
Trimble and Maley (1971) explored the metabolism of 4-N-hydroxy-cytidine in Escherichia coli, revealing insights into how this pyrimidine derivative is converted and utilized by microorganisms (Trimble & Maley, 1971).
Chemical Transformations and Recyclization
Vardanyan et al. (2005) investigated the recyclization of pyrimidine rings, a chemical process with broad applicability in the synthesis of novel compounds. Their research focused on substituted 4-methyl-5-ethoxycarbonyl- and 4-amino-5-ethoxycarbonyl-pyrimidines, which were transformed into 4-hydroxy-5-acetyl- and 4-hydroxy-5-carbamoylpyrimidines (Vardanyan et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research and development of pyrimidine derivatives are vast. They are being studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
2-cyclopentyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-8-5-6-10-9(11-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKXGOMSLBFNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.